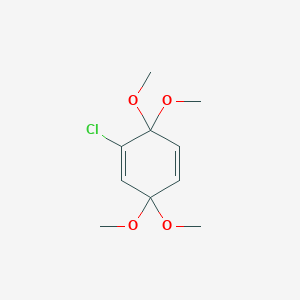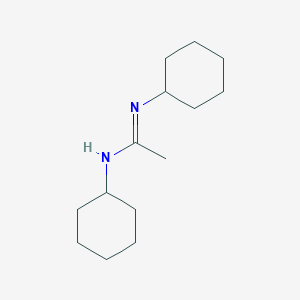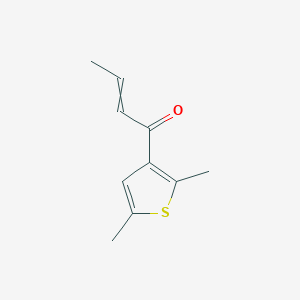
N-Formyl-L-methionyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-methionyl-L-tyrosine is a derivative of the amino acids methionine and tyrosine. This compound is characterized by the presence of a formyl group attached to the amino group of methionine. It plays a significant role in various biochemical processes, particularly in the initiation of protein synthesis in certain organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-tyrosine typically involves the formylation of L-methionine followed by coupling with L-tyrosine. The formylation process can be achieved using formic acid or formyl chloride under controlled conditions. The coupling reaction is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Hydroxymethyl-L-methionyl-L-tyrosine.
Substitution: Derivatives with different functional groups replacing the formyl group.
Applications De Recherche Scientifique
N-Formyl-L-methionyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Plays a role in the study of protein synthesis and post-translational modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mécanisme D'action
N-Formyl-L-methionyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The formyl group on the methionine residue is recognized by specific enzymes and ribosomal machinery, facilitating the initiation of protein synthesis. This compound interacts with molecular targets such as formyl peptide receptors, which play a role in immune response and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylmethionine: A simpler derivative used in bacterial protein synthesis.
N-Formyl-L-methionyl-L-leucine: Another formylated peptide with similar properties.
N-Formyl-L-methionyl-L-phenylalanine: Known for its role in immune response and chemotaxis.
Uniqueness
N-Formyl-L-methionyl-L-tyrosine is unique due to the presence of both methionine and tyrosine residues, which confer distinct biochemical properties. The combination of these amino acids allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60189-53-9 |
|---|---|
Formule moléculaire |
C15H20N2O5S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-23-7-6-12(16-9-18)14(20)17-13(15(21)22)8-10-2-4-11(19)5-3-10/h2-5,9,12-13,19H,6-8H2,1H3,(H,16,18)(H,17,20)(H,21,22)/t12-,13-/m0/s1 |
Clé InChI |
CUSVDNMMLDGZSW-STQMWFEESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC=O |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)


![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
